REACTION_CXSMILES
|
FC(F)(F)C([N:5]1[CH2:11][CH2:10][C:9]2[CH:12]=[C:13]([O:19][CH3:20])[C:14]([N+:16]([O-:18])=[O:17])=[CH:15][C:8]=2[CH2:7][CH2:6]1)=O.[OH-].[Na+]>C1COCC1>[CH3:20][O:19][C:13]1[C:14]([N+:16]([O-:18])=[O:17])=[CH:15][C:8]2[CH2:7][CH2:6][NH:5][CH2:11][CH2:10][C:9]=2[CH:12]=1 |f:1.2|
|
Name
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2,2,2-trifluoro-1-(7-methoxy-8-nitro-1,2,4,5-tetrahydro-benzo[d]azepin-3-yl)-ethanone
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Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)N1CCC2=C(CC1)C=C(C(=C2)[N+](=O)[O-])OC)(F)F
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Name
|
|
Quantity
|
3.06 mL
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
|
20 mL
|
Type
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solvent
|
Smiles
|
C1CCOC1
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Type
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CUSTOM
|
Details
|
stirred for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
Then the mixture is concentrated by evaporation i.vac
|
Type
|
ADDITION
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Details
|
, diluted with water
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Type
|
EXTRACTION
|
Details
|
extracted with tert.-butyl-methylether
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Type
|
WASH
|
Details
|
The organic phase is washed with 50% sodium hydroxide solution and sat. NaCl solution
|
Type
|
CUSTOM
|
Details
|
dried on sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation i.vac
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
COC1=CC2=C(CCNCC2)C=C1[N+](=O)[O-]
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |